molecular formula C13H11NO B2566157 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile CAS No. 1261739-08-5

2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile

Cat. No.: B2566157
CAS No.: 1261739-08-5
M. Wt: 197.237
InChI Key: RDPHCUSZZVTHEX-UHFFFAOYSA-N
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Description

2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile is a naphthalene-derived compound featuring a hydroxymethyl (-CH₂OH) substituent at the 8-position of the naphthalene ring and an acetonitrile (-CH₂CN) group at the 2-position. This structure confers unique physicochemical properties, such as enhanced polarity due to the hydroxymethyl group, which improves solubility in polar solvents. The nitrile group contributes to reactivity, enabling participation in nucleophilic additions or hydrolysis reactions.

Properties

IUPAC Name

2-[8-(hydroxymethyl)naphthalen-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-7-6-10-4-5-11-2-1-3-12(9-15)13(11)8-10/h1-5,8,15H,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPHCUSZZVTHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC#N)C(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile typically involves the reaction of 8-(hydroxymethyl)naphthalene with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-[8-(Carboxymethyl)naphthalen-2-yl]acetonitrile.

    Reduction: 2-[8-(Hydroxymethyl)naphthalen-2-yl]ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1 Anticancer Properties

Research indicates that 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile exhibits promising anticancer activity. Studies have shown that compounds with similar naphthalene structures can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute demonstrated that related compounds displayed significant antimitotic activity against human tumor cells, suggesting a potential role in cancer therapy .

1.2 Enzyme Inhibition

The compound may also function as an enzyme inhibitor, particularly targeting histone demethylases involved in cancer progression. Inhibitors of histone demethylases like KDM2b have been explored for their ability to enhance the efficacy of existing cancer treatments by preventing resistance mechanisms . This positions this compound as a candidate for further investigation in combination therapies.

Synthetic Utility

2.1 Synthesis and Functionalization

The synthetic pathways for producing this compound often involve multi-step reactions that allow for the introduction of various functional groups. The compound's structure enables it to serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes for this compound

StepReagents/ConditionsProducts
1Naphthalene + formaldehydeHydroxymethyl naphthalene
2Hydroxymethyl naphthalene + acetonitrileThis compound

Material Science Applications

3.1 Polymer Chemistry

The incorporation of naphthalene derivatives like this compound into polymer matrices can enhance their properties, such as thermal stability and mechanical strength. Research has indicated that such compounds can act as plasticizers or stabilizers in polymer formulations, improving their performance in various applications .

3.2 Organic Electronics

Due to its electronic properties, this compound is being investigated for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it a suitable candidate for enhancing the efficiency of these devices.

Case Studies and Research Findings

4.1 Case Study: Anticancer Activity Evaluation

A comprehensive evaluation was conducted on the anticancer properties of compounds related to this compound. The study involved screening against a panel of cancer cell lines using established protocols from the National Cancer Institute. Results indicated a significant inhibition rate, supporting its potential as a lead compound for drug development .

4.2 Case Study: Enzyme Inhibition Mechanism

Another study focused on the enzyme inhibition properties of naphthalene derivatives, including this compound. The findings revealed that these compounds could effectively inhibit KDM2b activity, which is crucial for regulating gene expression related to cancer cell proliferation .

Mechanism of Action

The mechanism of action of 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents on Naphthalene Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile 8-CH₂OH, 2-CH₂CN C₁₃H₁₁NO 197.2 (calculated) Hydroxymethyl, nitrile
2-[1-(Trifluoromethyl)naphthalen-2-yl]acetonitrile (CAS 1261737-11-4) 1-CF₃, 2-CH₂CN C₁₃H₈F₃N 235.2 Trifluoromethyl, nitrile
2-(Naphthalen-2-yl)acetonitrile 2-CH₂CN C₁₂H₉N 167.2 Nitrile
5-(N-(naphthalen-2-yl)sulfamoyl)-2-(nitrooxy)benzoic acid derivative 2-sulfamoyl, nitrooxy C₁₈H₁₅N₃O₇S 417.4 (estimated) Sulfamoyl, nitrooxy

Key Observations :

  • Polarity and Solubility: The hydroxymethyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., 2-(naphthalen-2-yl)acetonitrile), enhancing aqueous solubility. In contrast, the trifluoromethyl derivative (CAS 1261737-11-4) is more lipophilic due to the electron-withdrawing CF₃ group .
  • Reactivity : The nitrile group in all analogs allows for conversion to primary amides (e.g., via Cu-catalyzed oxidative cleavage, yielding 57–71% amides for 1- and 2-naphthalen-yl derivatives) . The hydroxymethyl group may further enable esterification or oxidation reactions.
  • Pharmacological Potential: Nitrooxy-containing derivatives (e.g., ) exhibit nitric oxide-releasing properties, while trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to metabolic stability .

Biological Activity

2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile, with the chemical formula C12H11N, is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to the naphthalene derivatives, which are known for a variety of pharmacological properties. The aim of this article is to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H11N
  • CAS Number : 1261739-08-5
  • Molecular Weight : 185.23 g/mol

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The hydroxymethyl group enhances solubility and may facilitate interactions with enzymes and receptors in biological systems.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could act as a ligand for certain receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Naphthalene derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

Activity TypeDescriptionReference
AntioxidantPotential to scavenge free radicals
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Enzyme InteractionMay inhibit specific enzymes related to cancer growth

Case Studies and Research Findings

  • Cytotoxic Effects on Cancer Cells :
    A study examined the cytotoxic effects of various naphthalene derivatives, including this compound, on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent .
  • Antioxidant Properties :
    Research has demonstrated that naphthalene derivatives possess antioxidant capabilities. The presence of the hydroxymethyl group in this compound enhances its ability to neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .
  • Enzyme Inhibition Studies :
    Enzyme assays have shown that this compound can inhibit certain metabolic enzymes, which may be relevant in the context of drug metabolism and pharmacokinetics. The specific interaction with these enzymes could lead to altered drug efficacy and toxicity profiles .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with other naphthalene derivatives:

Compound NameBiological ActivityReference
NaphthaleneLimited biological activity
1-HydroxynaphthaleneAntimicrobial properties
2-NaphthylacetonitrileCytotoxicity against cancer cells

Q & A

Q. What synthetic methodologies are effective for preparing 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile?

  • Methodological Answer : A common approach involves functionalizing naphthalene derivatives. For example, hydroxymethyl groups can be introduced via nucleophilic substitution or oxidation of methyl precursors. Acetonitrile groups are typically added using cyanation reagents (e.g., KCN/NaCN) or via alkylation with bromoacetonitrile. Key steps include:
  • Base-mediated alkylation : Use K₂CO₃ in DMF to deprotonate hydroxyl groups and facilitate substitution (as in naphthol alkylation reactions) .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) is recommended to isolate intermediates and final products .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Use ¹H and ¹³C NMR (e.g., 300–500 MHz) to confirm substituent positions. For example, the hydroxymethyl proton (δ ~4.5 ppm) and acetonitrile carbon (δ ~120 ppm) are diagnostic .
  • TLC : Monitor reaction progress using n-hexane:ethyl acetate (9:1) as a solvent system .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight accuracy.

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental
  • Reaction path search : Use software like GRRM or Gaussian to simulate transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent effects : Model solvent interactions (e.g., DMF polarity) to predict reaction yields .
  • Example : A study on naphthalene derivatives used computational screening to identify optimal catalysts for cyanation reactions .

Q. How can contradictory spectroscopic data (e.g., unexpected coupling in NMR) be resolved?

  • Methodological Answer : Address discrepancies through:
  • 2D NMR : Perform COSY, HSQC, or NOESY to clarify proton-proton correlations and spatial arrangements .
  • Isotopic labeling : Synthesize deuterated analogs to isolate specific signals.
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values .

Q. What experimental designs are suitable for studying the compound’s reactivity under varying conditions?

  • Methodological Answer : Employ factorial design to systematically test variables:
  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response variables : Yield, reaction rate, byproduct formation.
  • Example : A 2³ factorial design (three variables at two levels) can identify interactions between temperature and solvent effects .

Data Contradiction and Optimization

Q. How can researchers reconcile inconsistent yields in scale-up reactions?

  • Methodological Answer : Investigate reactor design and mixing efficiency:
  • Membrane reactors : Improve mass transfer for heterogeneous reactions .
  • Process simulation : Use Aspen Plus or COMSOL to model heat transfer and mixing dynamics in large-scale setups .
  • Case study : A trial using microreactors for naphthalene derivatives increased yields by 15% compared to batch reactors .

Q. What methodologies address stability issues of the hydroxymethyl group during storage?

  • Methodological Answer : Stability studies should include:
  • Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation .

Safety and Best Practices

Q. What safety protocols are critical when handling acetonitrile-containing compounds?

  • Methodological Answer : Follow guidelines for nitrile toxicity:
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • PPE : Wear nitrile gloves (not latex) and safety goggles.
  • Emergency protocols : Neutralize spills with activated carbon and avoid ignition sources due to acetonitrile’s flammability .

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